molecular formula C9H10BrFO B7974679 2-Bromo-1-fluoro-4-propoxybenzene

2-Bromo-1-fluoro-4-propoxybenzene

Cat. No.: B7974679
M. Wt: 233.08 g/mol
InChI Key: NHMMCKRWWFATJA-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-propoxybenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-propoxybenzene typically involves the bromination and fluorination of a propoxybenzene precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the aromatic ring in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like iron(III) bromide for bromination and silver fluoride for fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The propoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-fluoro-4-propoxybenzene is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-fluoro-4-propoxybenzene exerts its effects depends on its interaction with molecular targets. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The propoxy group can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-propoxybenzene
  • 1-Bromo-4-fluorobenzene
  • 2-Bromo-4-fluoro-1-propoxybenzene

Uniqueness

2-Bromo-1-fluoro-4-propoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the propoxy group, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-fluoro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMMCKRWWFATJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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